2-(4-nitrophenyl)-1H-benzimidazole

Vue d'ensemble

Description

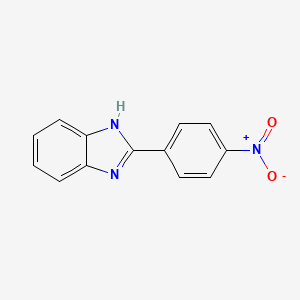

- 2-(4-nitrophenyl)-1H-benzimidazole is a chemical compound with the molecular formula C₁₃H₈N₂O₂ .

- It belongs to the class of organic compounds known as nitrobenzenes , which consist of a benzene ring with a carbon bearing a nitro group.

- The compound has a yellow color and is usually found in a solid state.

- It is slightly soluble in water and soluble in organic solvents such as acetone, chloroform, and pyridine.

Synthesis Analysis

- The synthesis of 2-(4-nitrophenyl)-1H-benzimidazole involves the reaction of appropriate precursors under specific conditions.

- Further details on the synthetic route and reaction conditions would require a more in-depth study of relevant literature.

Molecular Structure Analysis

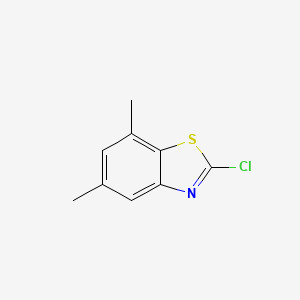

- The molecular structure of 2-(4-nitrophenyl)-1H-benzimidazole consists of a benzimidazole ring fused with a nitrophenyl group.

- The exact arrangement of atoms and bond angles can be visualized using molecular modeling software.

Chemical Reactions Analysis

- The compound may participate in various chemical reactions, including nucleophilic substitutions, reductions, and condensations.

- Specific reactions would depend on the functional groups present and the reaction conditions.

Physical And Chemical Properties Analysis

- The compound has a molecular weight of 237.21 g/mol .

- It sublimes at 112–114°C and is yellow in color.

- Solubility data indicates it is slightly soluble in cold water and more soluble in organic solvents.

- Other properties such as vapor pressure, partition coefficients, and pKa values are available in the literature.

Applications De Recherche Scientifique

Anticancer Activity

- Derivatives as Potential Anticancer Agents : 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, including compounds with structures similar to 2-(4-nitrophenyl)-1H-benzimidazole, have been evaluated as potential anticancer agents. Compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] exhibited significant activity against the A549 cell line, suggesting its potential as a potent anticancer agent (Romero-Castro et al., 2011).

Antibacterial and Antimicrobial Properties

- New Scaffold of Antimicrobial Agents : N,2,6-Trisubstituted 1H-benzimidazole derivatives, including 2-(4-nitrophenyl) variants, have shown promising antibacterial properties against MSSA, MRSA, and various cancer cell lines, indicating their potential as both antimicrobial and anticancer agents (Pham et al., 2022).

Antioxidant and Enzyme Inhibitory Activities

- Glucosidase Inhibitors with Antioxidant Activity : Benzimidazole derivatives containing piperazine or morpholineskeletons, related to 2-(4-nitrophenyl)-1H-benzimidazole, have been synthesized and shown to possess significant antioxidant activities and α-glucosidase inhibitory potential (Özil et al., 2018).

Antihypertensive Properties

- Potential Angiotensin II Receptor Antagonists : Certain benzimidazole derivatives, including ones with structural similarities to 2-(4-nitrophenyl)-1H-benzimidazole, have been studied for their antihypertensive activity, showing promising results as potential blood pressure regulators (Sharma et al., 2010).

DNA Interaction Studies

- Interaction with DNA : The interaction of benzimidazole molecules, including 2-(2-nitrophenyl)-1H-benzimidazole derivatives, with DNA has been assessed, providing insights into their potential therapeutic applications and modes of action (Catalán et al., 2010).

Vasorelaxant Activity

- Vasorelaxant Leads for Hypertensive Diseases : 2-(substituted phenyl)-1H-benzimidazoles, including 5-nitro derivatives, have been shown to possess vasorelaxant activity, suggesting their potential use in treating hypertensive diseases (Estrada-Soto et al., 2006).

Organic Synthesis Applications

- Intramolecular Aromatic Nucleophilic Substitution : 2-(2-nitrophenyl)-1H-benzimidazoles have been used in studies of intramolecular aromatic nucleophilic substitution reactions, contributing to the development of novel organic synthesis methodologies (Fekner et al., 2003).

Safety And Hazards

- 2-(4-nitrophenyl)-1H-benzimidazole should be handled with care due to its potential toxicity.

- Avoid contact with skin, eyes, and inhalation. Prevent dust formation.

- For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Orientations Futures

- Research avenues include investigating its biological activity, exploring potential applications, and optimizing synthesis routes.

- Further studies could focus on its pharmacological properties, potential prodrug applications, and drug delivery systems.

Propriétés

IUPAC Name |

2-(4-nitrophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNHSLVVOOKWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395505 | |

| Record name | 2-(4-Nitrophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-nitrophenyl)-1H-benzimidazole | |

CAS RN |

729-13-5 | |

| Record name | 2-(4-Nitrophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1608189.png)

![3-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B1608192.png)

![Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B1608210.png)